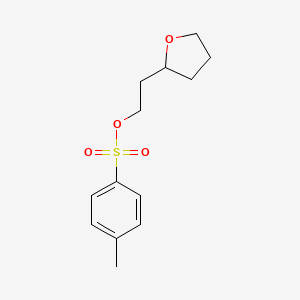
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.34 g/mol . This compound is often used in organic synthesis as a reagent and intermediate, playing a crucial role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can undergo nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Elimination reactions: It can participate in elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed to yield tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the compound.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or amines.
Elimination reactions: Alkenes are the major products.
Hydrolysis: Tetrahydrofuran-2-ylmethanol and 4-methylbenzenesulfonic acid are formed.
Applications De Recherche Scientifique
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic synthesis: As a reagent and intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds.
Material science: As a building block in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the substitution process. The compound can also undergo elimination reactions, where the sulfonate group is eliminated to form an alkene .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate
- Tetrahydrofuran-2-ylmethyl methanesulfonate
Uniqueness
2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and medicinal chemistry, where the tetrahydrofuran moiety can influence the biological activity of the resulting compounds .
Propriétés
Formule moléculaire |
C13H18O4S |
|---|---|
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
2-(oxolan-2-yl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h4-7,12H,2-3,8-10H2,1H3 |
Clé InChI |
VUQWWGUPJYDAOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7-Methylimidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B15238433.png)

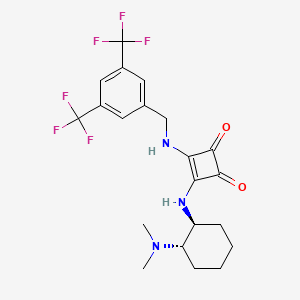

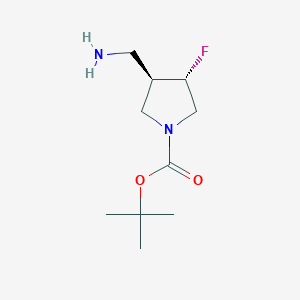

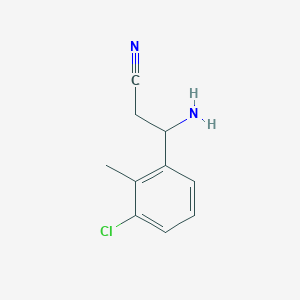
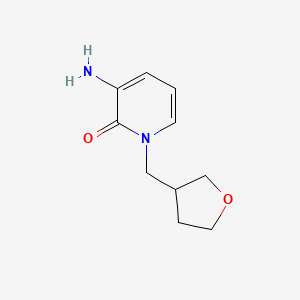
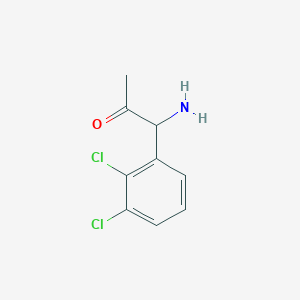

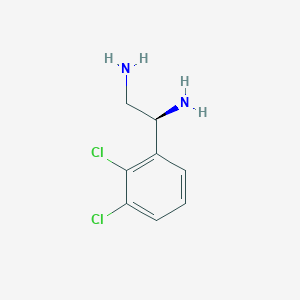

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)
